molecular formula C6H8N2O2S B087274 4,6-Dimethoxy-2-mercaptopyrimidine CAS No. 57235-35-5

4,6-Dimethoxy-2-mercaptopyrimidine

Cat. No.: B087274
CAS No.: 57235-35-5
M. Wt: 172.21 g/mol
InChI Key: PCVRHOZHSQQRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-mercaptopyrimidine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a mercapto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine typically involves multiple steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-mercaptopyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Applications Overview

Field Application Details
Material ScienceSynthesis of di-tert-butyltin complexesUsed as a precursor for orthorhombic SnS nanoplatelets, evaluated for lithium-ion battery anodes.
ElectronicsLeveler in electroplatingInvestigated for microvia filling in electroplating copper from acid cupric sulfate electrolyte, affecting surface morphology and crystalline orientation.
AgricultureIntermediate for herbicide synthesisKey component in the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants.
Medicinal ChemistryPotential therapeutic applicationsSimilar compounds exhibit antioxidant and antimicrobial properties; further research needed to explore specific biological activities.

Material Science

4,6-Dimethoxy-2-mercaptopyrimidine is utilized in the preparation of di-tert-butyltin complexes. These complexes serve as single-source molecular precursors for the synthesis of orthorhombic SnS nanoplatelets through hot injection methods and aerosol-assisted chemical vapor deposition (AACVD). The resultant nanoplatelets have shown promise as anode materials in lithium-ion batteries due to their favorable electronic properties.

Electronics

In the field of electronics, this compound acts as a potential leveler for microvia filling during the electroplating process. Research has demonstrated that varying concentrations of this compound can significantly influence the surface morphology and crystalline orientation of the plated copper. This finding is crucial for enhancing the reliability and performance of electronic components.

Agriculture

This compound is a critical intermediate in the synthesis of pyrithiobac-sodium, a selective herbicide used in cotton cultivation. Studies have investigated its role in the translocation and metabolism within cotton plants, providing insights into its effectiveness and environmental impact.

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural similarities to other bioactive compounds suggest potential pharmacological properties. Compounds with similar thiol groups often exhibit antioxidant activity, which warrants further investigation into the therapeutic applications of this compound.

Case Study 1: Electroplating Efficiency

A study conducted on the use of this compound as a leveler in electroplating copper revealed that different concentrations lead to varied surface morphologies. The research highlighted how optimizing these concentrations could enhance microvia filling efficiency in printed circuit boards (PCBs), crucial for modern electronics manufacturing.

Case Study 2: Herbicide Development

Research on pyrithiobac-sodium synthesis demonstrated that incorporating this compound significantly improved herbicidal efficacy against specific weed species in cotton crops. This study provided valuable data on application rates and environmental safety profiles.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The mercapto group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various catalytic processes and in the stabilization of metal complexes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with methyl groups instead of methoxy groups.

    4,6-Dihydroxy-2-mercaptopyrimidine: Similar structure but with hydroxy groups instead of methoxy groups.

    4,6-Diamino-2-mercaptopyrimidine: Similar structure but with amino groups instead of methoxy groups.

Uniqueness

4,6-Dimethoxy-2-mercaptopyrimidine is unique due to the presence of methoxy groups, which influence its chemical reactivity and solubility. The methoxy groups make the compound more hydrophobic compared to its hydroxy or amino analogs, affecting its interactions with other molecules and its behavior in different solvents .

Biological Activity

4,6-Dimethoxy-2-mercaptopyrimidine (C6_6H8_8N2_2O2_2S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural formula reveals a pyrimidine ring substituted with two methoxy groups and a thiol group, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the mercaptopyrimidine moiety exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study showed that derivatives of mercaptopyrimidine effectively reduced oxidative damage in cellular models, highlighting their potential as therapeutic agents in oxidative stress-related diseases .

Anticancer Properties

This compound has shown promising anticancer activity . It has been reported to inhibit DNA Ligase IV, an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival. By targeting this pathway, the compound induces cytotoxic effects in various cancer cell lines. For instance, derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol demonstrated enhanced cytotoxicity compared to their precursors, with some compounds showing up to a 27-fold increase in efficacy against cancer cells .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of this compound have been explored in various studies. The compound exhibits activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Mechanism : A recent study focused on mercaptopyrimidine derivatives showed that treatment with these compounds led to cell cycle arrest at the G2/M phase and increased double-strand breaks in DNA, further confirming their role as effective anticancer agents .
  • Antioxidant Efficacy : In vitro tests revealed that this compound significantly reduced lipid peroxidation levels in treated cells compared to controls, indicating its strong antioxidant capacity .
  • Antimicrobial Testing : The compound was tested against various pathogens including Staphylococcus aureus and Candida albicans, showing significant inhibitory effects at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
AnticancerInhibits DNA Ligase IV
AntibacterialDisrupts cell membranes
Anti-inflammatoryModulates cytokine production

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of 4,6-Dimethoxy-2-mercaptopyrimidine relevant to experimental design?

Key properties include:

  • Density : 1.32–1.33 g/cm³ .
  • Boiling Point : ~250.9°C at 760 mmHg .
  • Solubility : Polar solvent compatibility (e.g., methanol, DMSO) and instability in strongly oxidizing environments .
  • Thermal Stability : Predicted melting point of 114.41°C .
    These parameters inform solvent selection, reaction temperature limits, and storage conditions.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Use a combination of:

  • Spectroscopy : FTIR to identify functional groups (e.g., −SH stretching vibrations at ~2706 cm⁻¹, though this may overlap with −CH3 modes) .
  • Chromatography : HPLC or GC (>98% purity thresholds) .
  • Elemental Analysis : Confirm molecular formula (C₆H₈N₂O₂S) and sulfur content .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Incompatibilities : Avoid strong oxidizers to prevent decomposition into nitrogen/sulfur oxides .
  • Storage : Stable at room temperature in sealed containers; avoid prolonged exposure to light or moisture .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., sodium hydroxide) and segregate for professional hazardous waste management .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

The compound exhibits a thiol-thione tautomeric equilibrium :

  • Thione Dominance : In polar solvents (e.g., DMSO, methanol), the thione form is stabilized via hydrogen bonding .
  • Thiol Dominance : In apolar solvents (e.g., cyclohexane), the thiol form prevails .
    Methodology: Use NMR (¹H/¹³C chemical shifts) and UV-Vis spectroscopy to monitor tautomer ratios .

Q. What computational methods are effective for modeling the tautomeric behavior of this compound?

  • Density Functional Theory (DFT) : Accurately predicts vibrational spectra and electronic transitions. For example, DFT calculations resolved the obscured −SH band at 2706 cm⁻¹ in experimental FTIR .
  • Molecular Dynamics (MD) : Simulate solvent interactions to validate experimental solvent-dependent tautomerism .

Q. How does this compound function as a leveler in copper electroplating?

  • Adsorption Mechanism : The compound adsorbs preferentially on high-current-density copper surfaces, inhibiting uneven deposition. Confirmed via AFM and XPS surface analysis .
  • Synergistic Additives : Combine with polyethylene glycol (PEG) and bis(3-sulfopropyl)disulfide (SPS) to optimize microvia filling efficiency .
  • Electrochemical Profiling : Use cyclic voltammetry to quantify adsorption strength and polarization effects .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • pH-Dependent Studies : Adjust solution pH to isolate tautomeric forms (e.g., protonation/deprotonation of −SH and −NH groups) .
  • Cross-Validation : Compare experimental FTIR, Raman, and NMR data with DFT-predicted spectra to identify overlapping peaks .

Q. What synthetic strategies improve the yield of this compound derivatives for pharmaceutical applications?

  • Protection/Deprotection : Temporarily block reactive sites (e.g., −SH) during functionalization steps .
  • Microwave-Assisted Synthesis : Reduce reaction times and enhance regioselectivity for pyrimidine ring modifications .

Properties

IUPAC Name

4,6-dimethoxy-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRHOZHSQQRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=S)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438007
Record name 4,6-Dimethoxy-2-mercaptopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-35-5
Record name 4,6-Dimethoxy-2-mercaptopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethoxy-2-mercaptopyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2-mercaptopyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dimethoxy-2-mercaptopyrimidine
Reactant of Route 4
4,6-Dimethoxy-2-mercaptopyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxy-2-mercaptopyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Dimethoxy-2-mercaptopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.